cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium
Brand Name: Vulcanchem
CAS No.: 142044-37-9
VCID: VC0128150
InChI: InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1
SMILES: C[N+]1=CC=CC2=C1C=CC3C2O3
Molecular Formula: C10H10NO+
Molecular Weight: 160.19 g/mol

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium

CAS No.: 142044-37-9

Main Products

VCID: VC0128150

Molecular Formula: C10H10NO+

Molecular Weight: 160.19 g/mol

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium - 142044-37-9

CAS No. 142044-37-9
Product Name cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium
Molecular Formula C10H10NO+
Molecular Weight 160.19 g/mol
IUPAC Name (1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium
Standard InChI InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1
Standard InChIKey ONKBGDHSUHECFS-ZJUUUORDSA-N
Isomeric SMILES C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3
SMILES C[N+]1=CC=CC2=C1C=CC3C2O3
Canonical SMILES C[N+]1=CC=CC2=C1C=CC3C2O3
Synonyms N-METHYL-QUINOLINE5,6-OXIDE
PubChem Compound 154536
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator